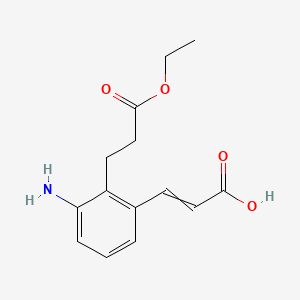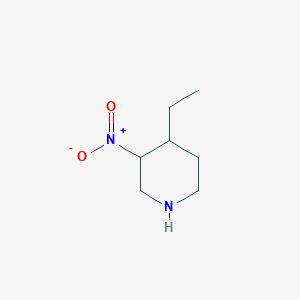
4-Ethyl-3-nitropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-nitropiperidine is a chemical compound with the molecular formula C7H14N2O2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in drug design and synthesis .
Métodos De Preparación
The synthesis of 4-Ethyl-3-nitropiperidine can be achieved through various synthetic routes. One common method involves the nitration of 4-ethylpiperidine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically require controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro compound.
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of phenylsilane and iron complexes as catalysts has also been reported to promote the formation and reduction of imine intermediates, leading to the desired piperidine derivatives .
Análisis De Reacciones Químicas
4-Ethyl-3-nitropiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 4-ethyl-3-aminopiperidine, 4-carboxy-3-nitropiperidine, and other substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
4-Ethyl-3-nitropiperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-nitropiperidine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s bioactivity .
Comparación Con Compuestos Similares
4-Ethyl-3-nitropiperidine can be compared with other piperidine derivatives such as:
4-Methyl-3-nitropiperidine: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
3-Nitropiperidine: Lacks the ethyl substituent, which can affect its solubility and interaction with biological targets.
4-Ethylpiperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the ethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various applications .
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
4-ethyl-3-nitropiperidine |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3 |
Clave InChI |
QSPMBYNYHSHFSX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNCC1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


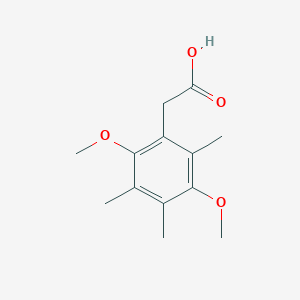



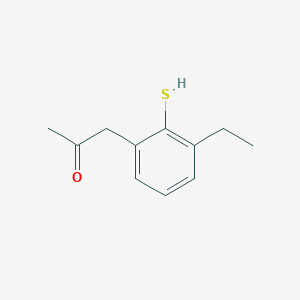
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)

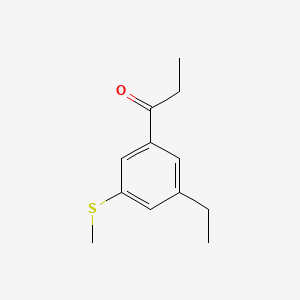
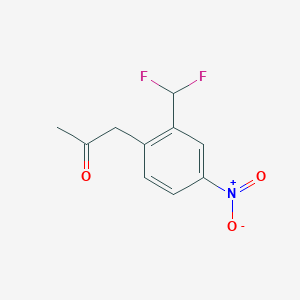

![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)


